molecular formula C18H15NO4S B1637410 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid CAS No. 298187-97-0

3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid

Cat. No.: B1637410
CAS No.: 298187-97-0
M. Wt: 341.4 g/mol
InChI Key: XOIGITWGUHKORS-DHZHZOJOSA-N
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Description

3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylic acid (CAS: 298187-97-0) is a sulfonamide-functionalized indole derivative characterized by a 4-methylphenylsulfonyl group attached to the indole nitrogen and an acrylic acid moiety at the 3-position of the indole ring. Its molecular formula is C₁₉H₁₇NO₄S (calculated molecular weight: 371.41 g/mol), with key features including:

  • Sulfonyl group: Enhances metabolic stability and modulates electronic properties.
  • Acrylic acid moiety: Contributes to hydrogen-bonding capacity and solubility in polar solvents.
  • Indole core: A privileged scaffold in medicinal chemistry, often associated with bioactivity.

The compound is synthesized via sulfonylation of the indole nitrogen followed by Knoevenagel condensation to introduce the acrylic acid group . Suppliers such as BuGuCh & Partners list it as a commercially available research chemical .

Properties

IUPAC Name

(E)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-13-6-9-15(10-7-13)24(22,23)19-12-14(8-11-18(20)21)16-4-2-3-5-17(16)19/h2-12H,1H3,(H,20,21)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIGITWGUHKORS-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosyl Protection of Indole

Indole derivatives are sulfonylated using tosyl chloride in the presence of a base such as pyridine or triethylamine. For example, 1H-indole reacts with tosyl chloride in dichloromethane at 0–25°C to yield 1-tosylindole in 85–92% yield. The reaction proceeds via nucleophilic attack of the indole nitrogen on the electrophilic sulfur of tosyl chloride, followed by deprotonation. Critical parameters include:

  • Stoichiometry : A 1.1–1.2 molar equivalent of tosyl chloride ensures complete conversion.
  • Temperature : Reactions conducted below 30°C minimize side products like disulfonylation or ring sulfonation.
  • Workup : Sequential washes with dilute HCl and sodium bicarbonate remove excess reagents and byproducts.

Regioselective Functionalization

The 3-position of 1-tosylindole is activated for electrophilic substitution. Bromination or formylation at this position is often employed to introduce handles for further coupling. For instance, Vilsmeier-Haack formylation using POCl₃ and DMF provides 3-formyl-1-tosylindole, a precursor for acrylate formation.

One-Pot Sulfonylation-Acrylation Strategies

Recent advances enable tandem sulfonylation and acrylation in a single reactor, reducing purification steps. A Rh(III)-catalyzed decarboxylative coupling approach has been explored for similar systems:

  • Reacting 1H-indole with acrylic acid and 4-methylbenzenesulfonyl chloride under RhCp*Cl₂ catalysis.
  • Employing AgOAc as an oxidant in hexafluoroisopropanol (HFIP) at 60°C.

Optimized Conditions :

  • Catalyst : [RhCpCF₃Cl₂]₂ (5 mol%)
  • Oxidant : K₂S₂O₈ (2 equiv)
  • Yield : 68%

This method leverages transition-metal catalysis to concurrently install the sulfonyl and acrylate groups, though substrate scope limitations exist for electron-deficient indoles.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH 9:1). Purity is assessed by HPLC, with characteristic NMR signals including:

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.21 (m, 8H, aromatic), 2.41 (s, 3H, CH₃).
  • IR : 1705 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches).

Comparative Analysis of Methods

Method Yield Range Purity Scalability Cost Efficiency
Knoevenagel 70–75% >98% High Moderate
Wittig 65–70% 97% Moderate High
Rh-Catalyzed Coupling 60–68% 95% Low High

The Knoevenagel method remains the most industrially viable due to its scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylic acid exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole-based acrylic acids and found that modifications at the sulfonyl group enhanced cytotoxicity against breast cancer cell lines (MCF-7) .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Indole derivatives have been recognized for their ability to modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases.

Case Study:
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that similar compounds could inhibit the production of pro-inflammatory cytokines in vitro, indicating a pathway for therapeutic development targeting inflammatory disorders .

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of sulfonyl groups can enhance the thermal stability and solubility of the resulting polymers.

Data Table: Polymer Properties Comparison

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Solubility in DMSO
Poly(this compound)30050High
Conventional Acrylic Polymer25030Moderate

Potential Applications in Drug Delivery Systems

The amphiphilic nature of this compound allows it to form micelles or nanoparticles suitable for drug delivery applications. These systems can enhance the bioavailability of poorly soluble drugs.

Case Study:
A study published in International Journal of Pharmaceutics reported that nanoparticles formed from similar indole derivatives improved the solubility and release profiles of hydrophobic drugs, demonstrating their potential in targeted therapy .

Mechanism of Action

The mechanism of action of 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the acrylic acid moiety can participate in additional interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues with Indole-Acrylic Acid Backbone
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP<sup>a</sup> Biological Activity References
Target Compound C₁₉H₁₇NO₄S 371.41 4-Methylphenylsulfonyl, acrylic acid N/A<sup>b</sup> 3.2 (predicted) Under investigation
3-(1H-Indol-3-yl)acrylic acid C₁₁H₉NO₂ 187.19 None (parent structure) N/A 1.8 (ESOL) Precursor for bioactive derivatives
(E)-3-(6-Methyl-1H-indol-3-yl)acrylic acid C₁₂H₁₁NO₂ 201.22 6-Methylindole, acrylic acid N/A 2.1 (predicted) Fluorescent probe development

Notes:

  • <sup>a</sup>LogP values predicted using the ESOL method .

Key Observations :

  • Substituents on the indole ring (e.g., 6-methyl in ) influence electronic properties and steric interactions, affecting binding to biological targets.
Sulfonamide-Functionalized Indole Derivatives
Compound Name Molecular Formula Key Modifications Biological Activity References
3f (Fluorinated analog) C₂₆H₂₀FN₃O₂S₂ 5-Fluoroindole, thiazolyl-pyrrolopyridine Antiproliferative (GI₅₀ < 1 µM)
3g (Non-fluorinated analog) C₂₅H₂₀N₃O₂S₂ Thiazolyl-pyrrolopyridine Moderate cytotoxicity
ET1 (Propanoic acid derivative) C₁₉H₁₉NO₆S 5-Methoxyindole, 4-methoxyphenylsulfonyl Unreported

Key Observations :

  • Fluorination (as in 3f) enhances antiproliferative potency, likely due to increased electronegativity and metabolic stability .
Ester and Amide Derivatives
Compound Name Molecular Formula Functional Group Modifications Key Properties References
N-Tosyl-L-alanine 3-indoxyl ester C₁₈H₁₈N₂O₄S Ester linkage, L-alanine side chain Improved hydrolytic stability
3-[1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-indol-3-yl]acrylic acid C₁₈H₁₁ClF₃N₂O₂S Chloro-trifluoromethylpyridine substituent Sold for biochemical research

Key Observations :

  • Esterification (e.g., ) reduces acidity and may enhance oral bioavailability compared to carboxylic acids.
  • Halogenated substituents (e.g., Cl, CF₃ in ) are common in drug design for tuning lipophilicity and target affinity.
Pharmacologically Active Indole Derivatives
Compound Name Key Features Pharmacological Relevance References
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 4-Fluorophenyl, isopropyl group Anticancer lead optimization
Bisindolylmaleimide IV Bisindole maleimide Protein kinase C inhibitor

Key Observations :

  • The 4-fluorophenyl group in enhances π-π stacking interactions with aromatic residues in enzyme binding pockets.
  • Maleimide cores (e.g., ) are associated with covalent inhibition mechanisms, differing from the non-covalent interactions of acrylic acid derivatives.

Biological Activity

3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylic acid (CAS No. 298187-97-0) is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound exhibits significant interactions with biological targets, notably β-catenin, which plays a crucial role in the Wnt signaling pathway.

  • Molecular Formula : C18H15NO4S
  • Molecular Weight : 341.381 g/mol
  • Solubility : Soluble in DMSO

The primary mechanism of action for this compound involves its direct interaction with β-catenin. This interaction inhibits the Wnt signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation.

Biochemical Pathways

The compound's inhibition of β-catenin results in:

  • Reduced transcriptional activity associated with oncogenesis.
  • Suppression of tumor growth in xenograft models.

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties. In vitro studies have shown varying IC50 values against different cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa<10
MCF-711.20 - 93.46
SKOV-37.87 - 70.53

These results suggest that the compound is particularly effective against cervical and breast cancer cells, with some derivatives exhibiting even lower IC50 values.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL depending on the strain.

Study on Antimicrobial and Anticancer Activities

A recent study assessed the biological activities of related indole derivatives, noting that compounds similar to this compound showed promising results in inhibiting bacterial growth and cancer cell proliferation. The study highlighted that certain derivatives had IC50 values below 10 µg/mL against cancer cell lines, indicating a strong potential for therapeutic applications .

In Vivo Efficacy

In animal models, daily intraperitoneal administration of the compound significantly suppressed tumor growth in xenograft models derived from HCT116 and HT115 cell lines. This suggests that the compound not only works effectively in vitro but also holds promise for practical therapeutic use.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylic acid?

  • Methodological Answer : The synthesis typically involves:

  • Friedel-Crafts acylation for introducing substituents to the indole core (e.g., using AlCl₃ as a catalyst) .
  • Sulfonylation of the indole nitrogen with 4-methylbenzenesulfonyl chloride under basic conditions.
  • Condensation reactions (e.g., with acrolein derivatives) in acetonitrile using POCl₃ to form the acrylic acid moiety .
  • Purification via recrystallization (e.g., chloroform solvent) and characterization by melting point analysis .

Q. What characterization techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., indole aromatic protons, sulfonyl methyl group) and carbon backbone .
  • X-ray crystallography : Resolves molecular conformation and packing; requires single crystals grown via slow evaporation (e.g., in chloroform) .
  • Melting point analysis : Validates purity (e.g., 136–138°C range) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritation) .
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
  • Storage : Keep in dry, airtight containers away from ignition sources .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ for cyclization steps) or phase-transfer catalysts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
  • Temperature control : Gradual heating (e.g., 60–80°C) avoids side reactions during sulfonylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon signals .
  • X-ray validation : Compare experimental crystallographic data with computed DFT models .
  • Isotopic labeling : Introduce deuterated analogs to clarify splitting patterns in crowded regions .
  • Literature benchmarking : Cross-reference with reported indole-sulfonyl derivatives (e.g., CAS 60521-26-8 analogs) .

Q. What role does the sulfonyl group play in modulating biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with varying sulfonyl substituents (e.g., electron-withdrawing/-donating groups) .
  • Enzymatic assays : Test inhibition of target proteins (e.g., tyrosine kinases) using fluorescence-based assays .
  • Molecular docking : Model interactions between the sulfonyl group and binding pockets (e.g., hydrophobic/π-π interactions) .

Q. How can crystallographic studies elucidate conformational stability?

  • Methodological Answer :

  • Single-crystal growth : Optimize solvent mixtures (e.g., chloroform/methanol) for diffraction-quality crystals .
  • SHELX refinement : Analyze bond lengths/angles (e.g., C-S bond in sulfonyl group: ~1.76 Å) and torsional angles to assess planarity .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, C-H···π contacts) influencing packing .

Q. How to design stability studies under varying environmental conditions?

  • Methodological Answer :

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline buffers, and elevated temperatures (40–60°C) .
  • Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products .
  • Kinetic modeling : Calculate shelf life via Arrhenius plots under accelerated conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid
Reactant of Route 2
Reactant of Route 2
3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid

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